molecular formula C23H13Cl3N4O5 B12058434 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride

Cat. No.: B12058434
M. Wt: 531.7 g/mol
InChI Key: CEKSHCAIHGNWBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is a fluorescent dye commonly used in various scientific research applications. This compound is known for its ability to covalently bind to proteins and other biomolecules, making it a valuable tool in biochemistry and molecular biology. Its fluorescence properties allow for the visualization and tracking of biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride typically involves the reaction of fluorescein with 4,6-dichloro-1,3,5-triazine. The reaction is carried out in an aqueous medium, often under basic conditions to facilitate the nucleophilic substitution of the chlorine atoms on the triazine ring by the amino group of fluorescein. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride primarily undergoes substitution reactions due to the presence of reactive chlorine atoms on the triazine ring. These reactions can be nucleophilic or electrophilic, depending on the reagents used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines and thiols. The reactions are typically carried out in aqueous or organic solvents under basic conditions.

    Electrophilic Substitution: Electrophiles such as halogens can react with the compound under acidic conditions.

Major Products

The major products of these reactions are derivatives of the original compound, where the chlorine atoms on the triazine ring are replaced by other functional groups. These derivatives can have varied properties and applications depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is used as a labeling reagent for the detection and quantification of various analytes. Its fluorescent properties make it ideal for use in spectroscopic and chromatographic techniques.

Biology

In biological research, this compound is widely used for labeling proteins, nucleic acids, and other biomolecules. It allows researchers to track the localization and interaction of these molecules within cells and tissues using fluorescence microscopy and flow cytometry.

Medicine

In medical research, the compound is used in diagnostic assays and imaging techniques. Its ability to bind specifically to certain biomolecules makes it useful in the detection of diseases and monitoring of therapeutic interventions.

Industry

In industrial applications, this compound is used in the development of fluorescent probes and sensors. These tools are essential in quality control processes and environmental monitoring.

Mechanism of Action

The mechanism of action of 5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride involves its ability to form covalent bonds with amino groups on proteins and other biomolecules. This covalent attachment is facilitated by the reactive triazine ring, which undergoes nucleophilic substitution reactions. Once bound, the compound’s fluorescent properties allow for the visualization and tracking of the labeled molecules. The fluorescence is due to the fluorescein moiety, which absorbs light at a specific wavelength and emits light at a longer wavelength, making it detectable by fluorescence-based instruments.

Comparison with Similar Compounds

Similar Compounds

    Fluorescein Isothiocyanate (FITC): Another widely used fluorescent dye that reacts with amine groups on biomolecules.

    Rhodamine B: A fluorescent dye with similar applications but different spectral properties.

    Alexa Fluor Dyes: A series of fluorescent dyes with varying wavelengths and higher photostability compared to fluorescein derivatives.

Uniqueness

5-(4,6-Dichloro-s-triazin-2-ylamino)fluorescein hydrochloride is unique due to its specific reactivity with amino groups and its stability under various conditions. Unlike some other fluorescent dyes, it forms stable covalent bonds, ensuring that the fluorescence signal remains intact during experimental procedures. Additionally, its spectral properties make it suitable for use in a wide range of fluorescence-based applications.

This compound’s versatility and reliability make it an invaluable tool in scientific research, contributing to advancements in various fields.

Properties

Molecular Formula

C23H13Cl3N4O5

Molecular Weight

531.7 g/mol

IUPAC Name

5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid;hydrochloride

InChI

InChI=1S/C23H12Cl2N4O5.ClH/c24-21-27-22(25)29-23(28-21)26-10-1-4-13(16(7-10)20(32)33)19-14-5-2-11(30)8-17(14)34-18-9-12(31)3-6-15(18)19;/h1-9,30H,(H,32,33)(H,26,27,28,29);1H

InChI Key

CEKSHCAIHGNWBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC2=NC(=NC(=N2)Cl)Cl)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.